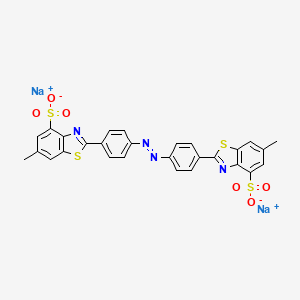![molecular formula C17H15NO6S2 B13769492 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 68003-33-8](/img/structure/B13769492.png)
2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-: is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a naphthalene ring system substituted with an amino group, a sulfonic acid group, and a sulfonyl group attached to a methylphenyl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- typically involves multiple steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce the sulfonic acid group.
Sulfonylation: The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and protein binding due to its sulfonic acid group.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical structure.
Industry:
Textile Industry: Used in the production of dyes and pigments.
Polymer Industry: Acts as a monomer or additive in the synthesis of specialty polymers.
作用機序
The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: The sulfonic acid group can form strong interactions with proteins, affecting their function.
Pathways: It can modulate biochemical pathways involving sulfonation and desulfonation reactions.
類似化合物との比較
- 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
Comparison:
- Chemical Structure: While similar compounds share the naphthalenesulfonic acid core, the presence of different substituents (e.g., hydroxy, amino, sulfonyl) imparts unique chemical properties.
- Reactivity: The reactivity of these compounds varies based on the nature and position of the substituents.
- Applications: Each compound has distinct applications in dye synthesis, pharmaceuticals, and industrial processes, highlighting their uniqueness.
特性
CAS番号 |
68003-33-8 |
|---|---|
分子式 |
C17H15NO6S2 |
分子量 |
393.4 g/mol |
IUPAC名 |
7-amino-4-(4-methylphenyl)sulfonyloxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H15NO6S2/c1-11-2-5-14(6-3-11)26(22,23)24-17-10-15(25(19,20)21)9-12-8-13(18)4-7-16(12)17/h2-10H,18H2,1H3,(H,19,20,21) |
InChIキー |
LPDSDGMZMLAGJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2)S(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


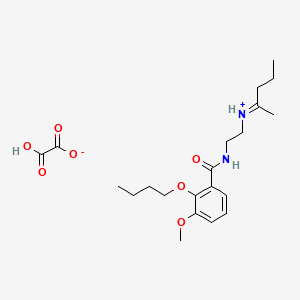
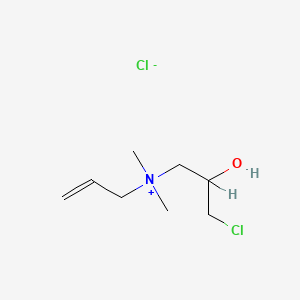



![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
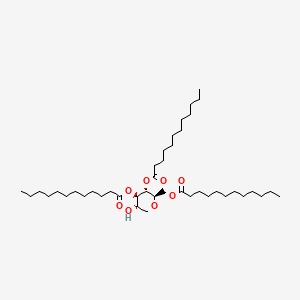
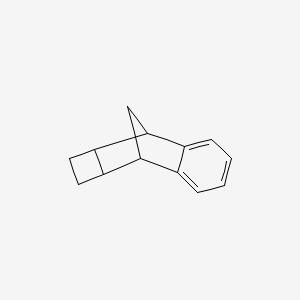
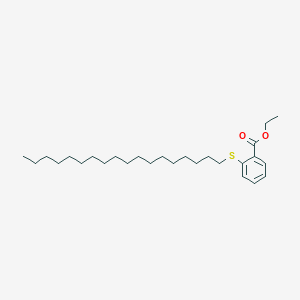

![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

